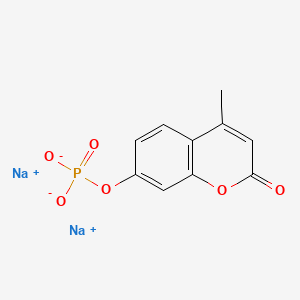

Fosfato de 4-metil-2-oxo-2H-cromen-7-ilo sódico

Descripción general

Descripción

Suitable as a fluorogenic substrate for phosphatases. Fluorescence: λex 319 nm; λem 384 nm (pH 9.0); λex 360 nm; λem 449 nm (Reaction product).

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del “Fosfato de 4-metil-2-oxo-2H-cromen-7-ilo sódico”, también conocido como “Sal disódica de 4-metilumbeliferil fosfato” o “2H-1-Benzopirano-2-ona, 4-metil-7-(fosfonooxi)-, sal disódica”:

Ensayo de Inmunoadsorción Enlazado a Enzimas (ELISA)

Este compuesto se utiliza como sustrato fluorogénico sensible para la fosfatasa alcalina en los procedimientos ELISA, que son esenciales para detectar anticuerpos contra varios virus, incluidos los virus de inmunodeficiencia humana .

Estudios cinéticos de la fosfatasa alcalina

Sirve como sustrato en estudios cinéticos de la fosfatasa alcalina, una enzima que elimina grupos fosfato de varias moléculas, incluidos nucleótidos, proteínas y alcaloides .

Ensayos de actividad de la fosfatasa

En laboratorios de bioquímica, se emplea en el desarrollo de ensayos para probar la eficacia de los inhibidores de la fosfatasa . Estos ensayos son cruciales para comprender la actividad enzimática y desarrollar fármacos que puedan modular dicha actividad.

Aplicaciones en ciencia ambiental

El compuesto ayuda a evaluar la actividad y la salud microbiana en los ecosistemas midiendo la actividad de la fosfatasa, que es un indicador del ciclo y la disponibilidad del fósforo en el medio ambiente .

Sondas fluorescentes

Actúa como una sonda fluorescente que se puede utilizar en ensayos biológicos para medir la actividad de las enzimas unidas a la membrana . Esta aplicación es significativa para estudiar la cinética y las funciones de las enzimas.

Detección de p-nitrofenil fosfato

Como sonda fluorescente, se puede utilizar para detectar la presencia de p-nitrofenil fosfato en sistemas biológicos, con una intensidad de fluorescencia que aumenta con la concentración de p-nitrofenil fosfato .

Mecanismo De Acción

Target of Action

Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate disodium salt or 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt, is a compound that primarily targets enzymes such as acid and alkaline phosphatases . These enzymes play a crucial role in various biological processes, including energy production and signal transduction .

Mode of Action

This compound acts as a substrate for the aforementioned enzymes. It interacts with these enzymes, leading to a series of biochemical reactions . The compound’s interaction with its targets results in the release of a fluorescent product, 4-methylumbelliferone , which can be detected and quantified. This fluorescence property makes it a useful tool in enzyme assays and other biological research .

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, it can influence the phosphate metabolism pathway, given its role as a substrate for phosphatases . The downstream effects of these interactions can vary widely, depending on the specific biological context and the other molecules involved.

Result of Action

The primary result of the compound’s action is the production of a fluorescent product, 4-methylumbelliferone . This fluorescence can be measured, providing a quantitative readout of enzyme activity. In addition, the compound has been used in research exploring its potential as a nerve toxin mimic .

Action Environment

The action, efficacy, and stability of Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can be influenced by various environmental factors. For instance, the compound’s fluorescence can be affected by the pH of the solution it’s in . Additionally, the compound is typically stored under inert atmosphere conditions at temperatures below -20°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When this enzyme acts on the compound, it cleaves the phosphate group, resulting in the formation of 4-methylumbelliferone, which exhibits strong fluorescence. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase in various biological samples . The interaction between 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt and alkaline phosphatase is specific and efficient, making it a valuable tool in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Cellular Effects

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt influences various cellular processes by serving as a substrate for enzymes involved in phosphate metabolism. Its conversion to 4-methylumbelliferone can be used to monitor enzyme activity in different cell types. This compound can affect cell signaling pathways by altering the levels of phosphate and other metabolites within the cell. Additionally, the fluorescent properties of the product allow for real-time monitoring of cellular processes, providing insights into gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt involves its interaction with alkaline phosphatase. The enzyme binds to the phosphate group of the compound and catalyzes its hydrolysis, releasing 4-methylumbelliferone. This reaction is highly specific and occurs rapidly, making it an effective method for detecting enzyme activity. The fluorescence of 4-methylumbelliferone can be measured using a fluorometer, providing quantitative data on enzyme activity and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced fluorescence. Long-term studies have shown that the compound retains its activity for several months when stored properly. Repeated freeze-thaw cycles can affect its stability and performance in enzyme assays .

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the compound has a threshold effect, with significant changes in enzyme activity observed at specific dosage levels. It is important to carefully control the dosage to avoid toxicity and ensure accurate results in biochemical assays .

Metabolic Pathways

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by alkaline phosphatase to produce 4-methylumbelliferone and inorganic phosphate. This reaction is part of the broader phosphate cycle within the cell, which includes the synthesis and degradation of various phosphate-containing compounds. The activity of alkaline phosphatase and other enzymes involved in this pathway can be monitored using 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt as a substrate .

Transport and Distribution

Within cells and tissues, 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is taken up by cells through endocytosis. Once inside the cell, it is distributed to different compartments, including the cytoplasm and organelles. The localization and accumulation of the compound can be influenced by factors such as pH and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is primarily in the cytoplasm, where it interacts with alkaline phosphatase and other enzymes. The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, depending on the cell type and experimental conditions. The activity and function of the compound can be affected by its localization, with specific targeting signals and post-translational modifications directing it to different subcellular compartments .

Propiedades

Número CAS |

22919-26-2 |

|---|---|

Fórmula molecular |

C10H9NaO6P |

Peso molecular |

279.14 g/mol |

Nombre IUPAC |

disodium;(4-methyl-2-oxochromen-7-yl) phosphate |

InChI |

InChI=1S/C10H9O6P.Na/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H2,12,13,14); |

Clave InChI |

WVODRJPWNAHJAQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

22919-26-2 |

Origen del producto |

United States |

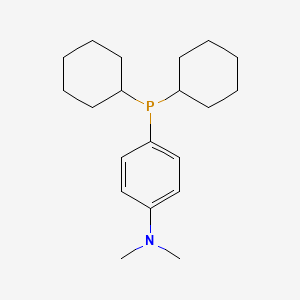

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

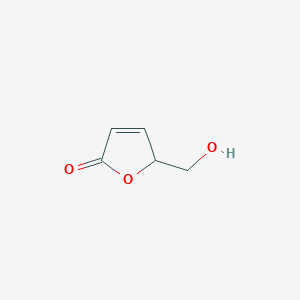

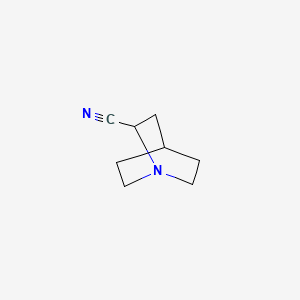

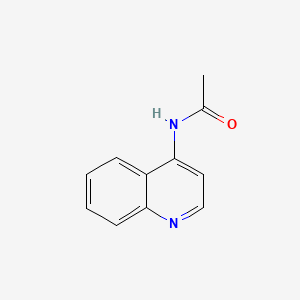

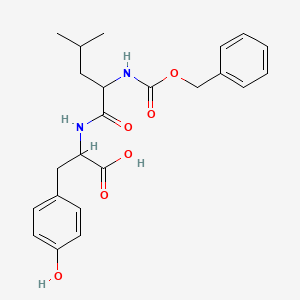

Feasible Synthetic Routes

Q1: How does 4-Methylumbelliferyl phosphate disodium salt (4-MUP) enable the detection of alkaline phosphatase (ALP) activity in the described electrophoresis titration (ET) chip?

A1: 4-MUP serves as a substrate for ALP in the ET chip. When ALP is present, it catalyzes the dephosphorylation of 4-MUP, converting it into 4-methylumbelliferone (4-MU). [] This product, 4-MU, carries a negative charge and emits blue fluorescence under UV excitation, allowing for its detection. [] The movement of the negatively charged 4-MU in the electric field and its subsequent reaction with the buffer creates a moving reaction boundary, which is directly proportional to ALP activity. [] This relationship enables the quantification of ALP levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)